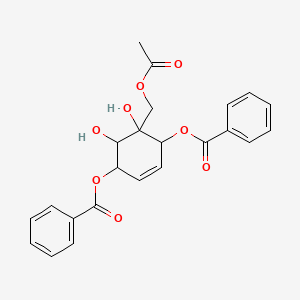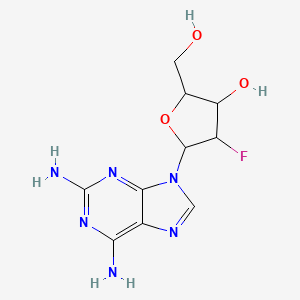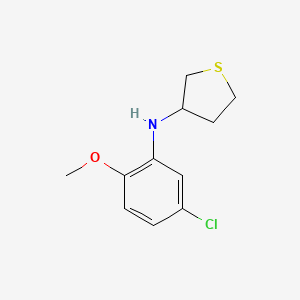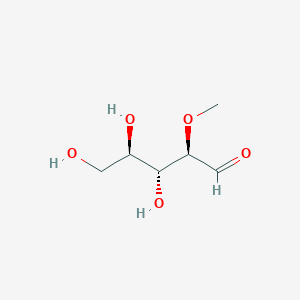
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-CHLOROPHENOXYSILATRANE is an organosilicon compound with the molecular formula C12H16ClNO3Si and a molecular weight of 285.8 g/mol . This compound belongs to the class of silatranes, which are cyclic silicon esters of triethanolamines. Silatranes are known for their unique structural characteristics, including an Si←N dative bond, pentacovalent silicon, and a tetrahedral nitrogen atom .
Métodos De Preparación
M-CHLOROPHENOXYSILATRANE can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenol with triethanolamine . The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve solvent-free reactions, such as co-grinding, kneading, or milling of molecular solids, which are viable alternatives to traditional solvent-based methods .
Análisis De Reacciones Químicas
M-CHLOROPHENOXYSILATRANE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silatrane oxides, while substitution reactions can lead to the formation of various substituted silatranes .
Aplicaciones Científicas De Investigación
M-CHLOROPHENOXYSILATRANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it has been studied for its potential biological activity and therapeutic applications. For instance, silatranes have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . In industry, M-CHLOROPHENOXYSILATRANE is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic surfaces .
Mecanismo De Acción
The mechanism of action of M-CHLOROPHENOXYSILATRANE involves its interaction with molecular targets through the Si←N dative bond. This bond allows the compound to form stable complexes with various biomolecules, thereby exerting its biological effects. The specific pathways involved in its mechanism of action depend on the target molecules and the biological context in which it is used .
Comparación Con Compuestos Similares
M-CHLOROPHENOXYSILATRANE is unique among silatranes due to the presence of the m-chlorophenoxy group. Similar compounds include unsubstituted silatranes, trimethylsilatranes, silatranones, carbasilatranes, and pseudosilatranes . These compounds share the characteristic Si←N dative bond and pentacovalent silicon structure but differ in their substituents and specific properties. The m-chlorophenoxy group in M-CHLOROPHENOXYSILATRANE imparts unique chemical and biological properties, making it distinct from other silatranes .
Propiedades
Número CAS |
56581-45-4 |
|---|---|
Fórmula molecular |
C12H16ClNO3Si |
Peso molecular |
285.80 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2 |
Clave InChI |
ZVTSTPWMPMJSEE-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)



